5-(Furan-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole - 1402672-64-3

5-(Furan-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole

Catalog Number: EVT-1739835
CAS Number: 1402672-64-3
Molecular Formula: C10H11N3O2
Molecular Weight: 205.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate

  • Compound Description: This compound is a 1,2,4-triazole derivative investigated for its potential use in pharmaceuticals. Studies on this compound include toxicity assessments, degradation studies, and determination of its presence in cow's milk after administration. Research suggests it has low toxicity and might possess antioxidant and immune-modulating properties [ [], [], [], [], []].

3-octylthio-5-(2-methylfuran-3-yl)-4-amino-1,2,4-triazole

  • Compound Description: This compound belongs to a group of 5-(2-methylfuran-3-yl)-4-amino-4H-1,2,4-triazole-3-thiones alkyl derivatives researched for their antifatigue properties [ [] ]. In animal studies, it demonstrated a notable increase in forced swimming duration, suggesting potential benefits in combating fatigue.

3-(2H-Chromen-3-yl)-5-aryl-1,2,4-oxadiazole Derivatives

  • Compound Description: This series of derivatives, particularly compound WYJ-2, exhibited potent and selective agonist activity towards the TLR2/1 heterodimer. This activation led to the stimulation of the NF-κB signaling pathway and induction of pyroptosis in cancer cells, specifically demonstrating effectiveness against non-small cell lung cancer [ [] ].

5-(furan-2-yl)-4-amino-4H-1,2,4-triazole-3-thione

  • Compound Description: This compound served as a precursor for synthesizing pyrolin derivatives with potential antiexudative activity [ [] ]. Its interaction with molecular iodine has also been studied [ [] ].

7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-Dioxide

  • Compound Description: This benzothiadiazine derivative is recognized as a potent positive allosteric modulator of the AMPA receptor [ [] ]. It displays significant in vitro activity and undergoes hepatic metabolism to form an unsaturated derivative and a pharmacologically inactive benzenesulfonamide. Interestingly, the unsaturated metabolite retains comparable activity to the parent compound while exhibiting enhanced stability and pharmacokinetic properties.

(S)-N-(1-hydroxy-3-methylbutan-2-yl)-3-(p-tolyl)-1,2,4-oxadiazole-5-carboxamide

  • Compound Description: This 1,2,4-oxadiazole derivative was synthesized and investigated for its potential antineoplastic activity [ []]. Despite showing low activity against several cancer cell lines (MCF-7, HCT116, and HL60), molecular docking studies suggest it might inhibit tubulin polymerization by interacting with the colchicine binding site. In silico analysis also indicates good oral bioavailability and low toxicity.

3-(2-methylbenzofuran-3-yl)-5-((4-(phenoxymethyl)-1H-1,2,3-triazole-1-yl)methyl)-1,2,4-oxadiazole derivatives

  • Compound Description: This group of compounds, synthesized using a "Click reaction," consists of benzofuran-1,2,4-oxadiazole-1,2,3-triazole hybrids [ [] ]. The synthesis process involves the in situ generation of 5-(azidomethyl)-3-(2-methylbenzofuran-3-yl)-1,2,4-oxadiazoles followed by a 1,3-dipolar cycloaddition with substituted 1-(prop-2-yn-1-yloxy)benzenes.
  • Compound Description: These two compounds are part of a series of pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety [ [] ]. Both compounds exhibited broad-spectrum insecticidal and fungicidal activities, surpassing the efficacy of some commercial pesticides. Their mode of action is linked to acetylcholine esterase (AChE) inhibition, with U7 demonstrating a distinct binding mode compared to the positive control flufenerim in molecular docking studies.

ethyl 5-methyl-1,1-dioxo-2-{[5-(pentan-3-yl)-1,2,4-oxadiazol-3-yl]methyl}-2H-1,2,6-thiadiazine-4-carboxylate

  • Compound Description: This compound is a novel inhibitor of the Hepatitis B virus (HBV) [ [] ]. Its synthesis involves the alkylation of 3-(chloromethyl)-5-(pentan-3-yl)-1,2,4-oxadiazole.

3-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-5-aryl-1,2,4-oxadiazole derivatives

  • Compound Description: This series of compounds was synthesized and evaluated for its antimicrobial activity [ [] ]. Several derivatives demonstrated promising activity against both Gram-positive and Gram-negative bacteria, as well as against fungal strains. Some compounds displayed comparable or even superior potency to standard antimicrobial drugs.

Sodium 2-(4-amino-5-(furan-2-yl)-1,2,4-triazole-3-ylthio)acetate

  • Compound Description: This compound is a 1,2,4-triazole derivative investigated for its potential therapeutic applications. Research on this compound includes the analysis of its effects on blood serum biochemical parameters in rats [ [] ]. Preliminary findings suggest potential antioxidant and immune-modulating properties.

1,2,4-Oxadiazole Derivatives Containing Haloalkyl

  • Compound Description: These are derivatives of tioxazafen, a broad-spectrum nematicide. The introduction of haloalkyl groups at the 5-position of the oxadiazole ring resulted in compounds with potent nematocidal activity against several nematode species. Compound A1, in particular, demonstrated significantly higher efficacy than commercially available nematicides [ [] ].

3-(5-substituted phenyl-[1,3,4] oxadiazole-2-yl-methylenethio)-5-pyridin-3-yl-[1,2,4] triazole-4-yl-amines

  • Compound Description: These polyheterocyclic compounds, incorporating both oxadiazole and triazole rings, were synthesized and evaluated for their antibacterial activity [ []]. Many of the synthesized compounds demonstrated good antibacterial activity in vitro.

3-aryl-5-[(2-arylthiazol-4-yl)methyl]-1,2,4-oxadiazole derivatives

  • Compound Description: This series comprises thiazole-tethered 1,2,4-oxadiazole derivatives synthesized using a novel, efficient method [ []].
  • Compound Description: This compound is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4) [ [] ]. It demonstrates anxiolytic and antipsychotic-like properties in animal models and exhibits favorable pharmacological characteristics.
  • Compound Description: These compounds were synthesized from furan-2-carboxylic acid hydrazide and subsequently used to prepare Mannich bases and methyl derivatives [ []]. Their thiol-thione tautomeric equilibrium was also investigated.
  • Compound Description: This study focused on designing and synthesizing a series of quinazolinones incorporating either a 1,3,4-oxadiazole or a 1,2,4-triazole ring, linked via a thioether moiety [ [] ]. These compounds were evaluated for their antiproliferative activity against various cancer cell lines. Several derivatives showed greater potency than the commonly used chemotherapeutic agent 5-fluorouracil (5-FU) against specific cancer cell lines while displaying lower cytotoxicity towards normal cells.

5-(Furan-2-yl)-4-(p-tolyl)-2,4-dihydro-1,2,4-triazole-3-thione

  • Compound Description: This compound's crystal structure was analyzed to understand its molecular interactions and packing [ []].

3-(5-substituted phenyl-1,3,4-oxadiazole-2-ylmethylsulfanyl)-5-pyridin-3-yl-1,2,4-triazole-4-yl-amines

  • Compound Description: These compounds are Schiff bases derived from the condensation of 3-(5-substituted phenyl-1,3,4-oxadiazole-2-ylmethylsulfanyl)-5-pyridin-3-yl-1,2,4-triazole-4-yl-amines with salicylaldehyde [ []]. They were investigated for their potential antibacterial activity and showed promising results.
  • Compound Description: These novel compounds were designed and synthesized as potential nematicides [ [] ]. They demonstrated notable nematocidal activity against Bursaphelenchus xylophilus, with some compounds outperforming a commercial seed coating agent.

2-[(1,3-diphenyl-1H-1,2,4-triazol-5-yl) dinitromethyl]-5,6,8,8a-tetrahydro-[1,2,4] oxadiazol[3,2-c][1,4] oxazine

  • Compound Description: This compound incorporates both oxadiazole and triazole rings and was found to exhibit antimicrobial and antifungal activity [ [] ].

[4'R]- and [4'S]-5-[2',2'-dimethyl-1',3'-dioxolan-4'-yl]-3-phenyl-4,5-dihydro-1,2,4-oxadiazoles and [4'R]-5-[2',2'-dimethyl-1',3'-dioxolan-4'-yl]-3-phenyl-1,2,4-oxadiazole

  • Compound Description: These chiral 4,5-dihydro-1,2,4-oxadiazoles were synthesized as potential intermediates or precursors for other bioactive compounds [ [] ].

2-ethyoxyl-1-{[2'-(5-carbonyl-4,5-dihydro-1,2,4-oxadiazole-3-yl) xenyl-4-yl]methyl}-1H- benzimidazole-7-carboxylic acid (azilsartan)

  • Compound Description: Azilsartan is a pharmaceutical drug used to treat hypertension [ [] ]. A novel synthetic method for this compound was developed using a specific intermediate.

4-(Furan-2-yl-methyleneamino)-3-(2-hydroxyphenyl)-1H-1,2,4-triazole-5-thione Mannich Bases

  • Compound Description: This study focused on synthesizing new Mannich bases from a Schiff base derived from 4-(Furan-2-yl-methyleneamino)-3-(2-hydroxyphenyl)-1H-1,2,4-triazole-5-thione. These newly synthesized Mannich bases were characterized and evaluated for their antimicrobial activity, showing good to moderate activity against various bacterial and fungal strains [ [] ].
  • Compound Description: These compounds represent a new class of energetic materials designed by linking a nitrotetrazole ring with a 1,2,4-oxadiazole ring through a N-CH2-C bridge [ [] ]. This research highlights their synthesis, structural characterization, thermal properties, sensitivities, and detonation performance.
  • Compound Description: This study explores a series of energetic materials constructed by combining furoxan and 1,2,4-oxadiazole units [ [] ]. These materials exhibit high densities and heats of formation, resulting in good detonation performance.

Ethyl 5-[6-(furan-2-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2,6-dimethylnicotinate

  • Compound Description: The crystal structure of this compound, incorporating furan, triazole, thiadiazole, and pyridine rings, was analyzed to understand its molecular geometry and interactions [ [] ].

3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid

  • Compound Description: The crystal structure of this carboxylic acid derivative containing a 1,2,4-oxadiazole ring was determined and analyzed to understand its molecular geometry and packing [ []].

2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides

  • Compound Description: This study describes the synthesis and pharmacological evaluation of a new series of 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides [ [] ]. These compounds combine a triazolopyridine core with a 1,2,4-oxadiazole ring.
  • Relevance: Although containing a 1,2,4-oxadiazole ring like 5-(Furan-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole, these compounds differ significantly in their overall structure. They lack the furan ring, and their core structure is a [, , ]triazolo[4,3-a]pyridine with an attached 1,2,4-oxadiazole ring and an acetamide group.

3,6-Bis(2H-tetrazol-5-yl)-1,2,4,5-tetrazine (BTT)

  • Compound Description: BTT is an energy-rich compound and a strong dibasic acid. Its unique structure, featuring both tetrazine and tetrazole rings, enables it to participate in [4+2] cycloadditions and acylating ring-opening reactions, making it a valuable building block for synthesizing linear oligoheterocycles [ [] ].
  • Compound Description: This set of compounds incorporates a furan ring, a triazole ring, a thiadiazole ring, and a benzothiazole moiety [ [] ]. They were synthesized and evaluated for their antibacterial and antifungal activities.
  • Relevance: Though containing a furan-2-yl group, these compounds differ greatly from 5-(Furan-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole. They lack the 1,2,4-oxadiazole core, instead incorporating a [, , ]triazolo[3,4-b][1,3,4]thiadiazole core along with a benzamide substituent and a benzothiazole moiety. These significant structural differences suggest distinct biological profiles.

5-(furan-2-yl)-4R1-1,2,4-triazole-3-thione S-derivatives

  • Compound Description: This class of compounds, featuring a 1,2,4-triazole ring and a furan substituent, was investigated for anticonvulsant activity [ [] ]. Some derivatives displayed potent activity comparable to standard anticonvulsant drugs.
  • Compound Description: This group of 1,2,4-triazole derivatives, some incorporating a furan moiety, was studied for their analgesic activity [ [] ]. Several compounds displayed moderate activity, with certain derivatives exhibiting effects comparable to a reference analgesic drug.

Substituted 3‐(2‐methylbenzofuran‐3‐yl)‐5‐(phenoxymethyl)‐1,2,4‐oxadiazoles

  • Compound Description: This series of benzofuran/oxadiazole hybrids was synthesized and evaluated for its cytotoxic activity against cancer cell lines [ [] ]. Several compounds exhibited significant cytotoxicity, potentially through the inhibition of glycogen synthase kinase-3β (GSK3β), a protein involved in various cellular processes including cell survival and proliferation.

Properties

CAS Number

1402672-64-3

Product Name

5-(Furan-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole

IUPAC Name

5-(furan-2-yl)-3-pyrrolidin-3-yl-1,2,4-oxadiazole

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

InChI

InChI=1S/C10H11N3O2/c1-2-8(14-5-1)10-12-9(13-15-10)7-3-4-11-6-7/h1-2,5,7,11H,3-4,6H2

InChI Key

FISMRBLSUHLBDO-UHFFFAOYSA-N

SMILES

C1CNCC1C2=NOC(=N2)C3=CC=CO3

Canonical SMILES

C1CNCC1C2=NOC(=N2)C3=CC=CO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.